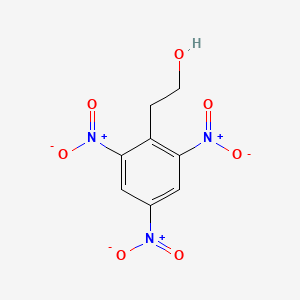

2-(2,4,6-trinitrophenyl)ethanol

Description

2-(2,4,6-Trinitrophenyl)ethanol is a nitroaromatic compound featuring a trinitrophenyl group attached to an ethanol moiety. The trinitrophenyl group (2,4,6-trinitrophenyl) is a strong electron-withdrawing substituent, conferring unique chemical reactivity and stability.

Properties

IUPAC Name |

2-(2,4,6-trinitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O7/c12-2-1-6-7(10(15)16)3-5(9(13)14)4-8(6)11(17)18/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINJAFULVGWMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CCO)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-(2,4,6-trinitrophenyl)ethanol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are critical due to the explosive nature of the intermediate compounds involved .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trinitrophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.

Substitution: The nitro groups on the phenyl ring can be substituted by nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducers like tin(II) chloride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

2-(2,4,6-Trinitrophenyl)ethanol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, explosives, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(2,4,6-trinitrophenyl)ethanol involves its interaction with molecular targets such as proteins and enzymes. The nitro groups play a crucial role in these interactions, often leading to the formation of reactive intermediates that can modify the activity of the target molecules. The pathways involved include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

1,1-Diphenyl-2-picrylhydrazyl (DPPH)

- Structure : DPPH contains a hydrazyl group linked to two phenyl rings and a trinitrophenyl group (C₁₈H₁₂N₅O₆; MW = 394.24) .

- Function: A stable radical used to evaluate antioxidant capacity. Its radical scavenging activity is measured via UV-Vis absorbance decay (λ = 517 nm) in ethanol .

- Key Data: IC₅₀ for antioxidant activity: 7.6 mg/L (70% ethanol extract of Parabarium micranthum) . Reactivity: The trinitrophenyl group stabilizes the radical, enabling electron transfer reactions with antioxidants .

2,4,6-Trinitrophenol (Picric Acid)

- Structure: C₆H₃N₃O₇ (MW = 229.11), with three nitro groups on a phenol ring.

- Function : Historically used as an explosive and antiseptic. Acts as a precursor in synthesizing trinitrophenyl derivatives .

- Key Data: Reactivity: Reacts with DMSO to yield methanol and phenol via demethylation . Solubility: Highly soluble in ethanol and ether.

- Comparison: The ethanol group in 2-(2,4,6-trinitrophenyl)ethanol reduces acidity compared to picric acid’s phenolic -OH, altering its solubility and chemical behavior.

Trinitrophenyl-Substituted Nucleotides (TNP-ATP)

- Structure: Adenosine triphosphate derivatives with a 2',3'-O-(2,4,6-trinitrophenyl) group .

- Function : Potent antagonists of P2X1, P2X3, and P2X2/3 receptors (IC₅₀ ≈ 1 nM) .

- Key Data :

- Comparison: The trinitrophenyl group enhances receptor binding affinity. In contrast, this compound’s ethanol group may limit its utility in nucleotide-based applications but could improve solubility for small-molecule studies.

NN′-Dimethyl-N-(2,4,6-Trinitrophenyl)glycinamide

- Structure: A trinitrophenylated glycinamide derivative forming spiro-Meisenheimer adducts in methanol .

- Function : Demonstrates isomerization pathways under acidic conditions, yielding Z- and E-isomers .

- Comparison: The ethanol group in this compound may similarly participate in hydrogen bonding or solvolysis reactions, influencing its stability in protic solvents.

Physicochemical and Functional Properties

*Calculated based on formula C₈H₇N₃O₇.

Research Implications and Gaps

Antioxidant Potential: While DPPH’s radical scavenging mechanism is well-studied , this compound’s non-radical structure may require alternative assays (e.g., FRAP or ABTS) to evaluate its reducing capacity.

Receptor Interactions : The trinitrophenyl group’s electron-withdrawing nature could be exploited in designing enzyme inhibitors or receptor ligands, similar to TNP-ATP .

Synthetic Utility: The ethanol moiety may serve as a handle for further functionalization (e.g., esterification or glycosylation) to enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.